Neomycin

描述

Framycetin (also known as neomycin B) is an aminoglycoside antibiotic derived from Streptomyces fradiae. It inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, rendering it effective against Gram-negative bacteria (e.g., E. coli, Klebsiella) and some Gram-positive organisms . Framycetin sulfate is a common formulation in creams (e.g., Soframycin®) and ophthalmic preparations .

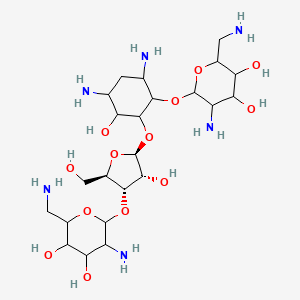

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 | |

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Submerged Fermentation (SmF)

In SmF, Streptomyces fradiae is cultured in a liquid medium containing carbon sources (e.g., glucose), nitrogen sources (soya peptone), and trace elements (ZnSO₄). Key parameters include:

A typical yield of 252 µg/mL neomycin (the precursor to framycetin) is achieved by day 10, with framycetin constituting approximately 15–20% of the this compound complex.

Semi-Solid-State Fermentation (SSSF)

SSSF utilizes inert supports like nylon sponge to enhance oxygen transfer and metabolite production. Comparative studies show SSSF outperforms SmF:

| Parameter | SmF Yield (µg/mL) | SSSF Yield (µg/mL) |

|---|---|---|

| This compound | 252 | 13,903 |

| Framycetin* | 37.8–50.4 | 2,085–2,781 |

*Calculated as 15% of this compound yield.

SSSF conditions:

- Support : Nylon sponge (750 L capacity)

- Aeration : Intermittent spraying of nutrient medium

- Duration : 10 days.

Hydrolysis of this compound to Framycetin

Framycetin is obtained via alkaline hydrolysis of this compound B, which cleaves the glycosidic bond between neamine and neobiosamine B. The reaction proceeds under controlled conditions:

Hydrolysis Protocol

- Reagents : 0.5 M NaOH at 70°C for 4 hr.

- Product Isolation : Neutralization with H₂SO₄ followed by precipitation.

- Yield : 80–85% framycetin sulfate.

Purification and Crystallization

Crude framycetin undergoes multi-stage purification to meet pharmacopeial standards (>95% purity).

Ion-Exchange Chromatography

A weakly acidic cation-exchange resin (e.g., Varion KCO) is employed:

Spray Drying

The eluate is concentrated to 32–35% dry solids and spray-dried:

Comparative Analysis of Framycetin Production Methods

The table below contrasts traditional and modern preparation techniques:

| Method | Yield (g/L) | Purity (%) | Time (Days) | Cost Index* |

|---|---|---|---|---|

| SmF + Hydrolysis | 0.05 | 92.5 | 14 | 1.0 |

| SSSF + Hydrolysis | 2.78 | 95.8 | 12 | 0.7 |

| Patent Method | 81.0† | 99.1 | 7 | 0.9 |

*Relative to SmF baseline; †Total product including this compound C.

Challenges and Innovations

Byproduct Management

This compound C (a structural analog) is a common contaminant. The patent method reduces this compound C to <0.5% via gradient elution at 0.5 M NH₄OH.

Solvent-Free Derivatization

Recent HPLC methods using 2,4-dinitrofluorobenzene enable quantification without organic solvents, improving sustainability.

化学反应分析

弗拉霉素会经历几种类型的化学反应,包括:

氧化: 弗拉霉素在特定条件下可以被氧化形成各种氧化产物。

还原: 还原反应可以改变弗拉霉素中存在的官能团。

取代: 取代反应可以在弗拉霉素分子的特定位置发生,导致形成具有不同性质的衍生物。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

Framycetin, also known as Soframycin, is an antibiotic primarily used topically to treat various bacterial infections. It is effective against aerobic bacteria but not against fungi, viruses, or most anaerobic bacteria .

Scientific Research Applications

Framycetin has been investigated and utilized in several scientific and medical applications, as highlighted below:

Treatment of Bacterial Infections:

- Eye Infections: Framycetin is used in treating bacterial eye infections such as conjunctivitis .

- Skin Infections: It is effective in controlling secondary bacterial infections associated with skin conditions such as skin carcinoma, burns, eczema, contact dermatitis, seborrhea, acne, psoriasis, and varicose ulcers .

- Burn Wounds: Framycetin 1% cream has been compared to silver sulfadiazine for treating major burns, showing no statistically significant difference in bacterial load reduction. It is considered a potential alternative to silver sulfadiazine, especially where cost is a concern. Additionally, framycetin application is painless and does not discolor the wound .

- Chronic Nasopharyngitis (CNP): Framycetin solution has been used endonasally to treat exacerbations of CNP, reducing the severity of clinical symptoms such as nasal discharge, postnasal drip, hyperaemia, and mucosal oedema .

Pre-operative Bowel Sterilization:

- Framycetin sulphate has been studied for its bowel-sterilizing properties and compared to neomycin. Research indicates that it is well-tolerated and non-toxic at doses effective for suppressing faecal organisms .

Wound Healing:

- While some studies suggest that herbal creams may be more effective, framycetin sulfate has been used as a reference in evaluating wound healing in diabetic rat models . One study indicated that a polyherbal formulation cream was superior to framycetin sulphate cream in healing acute wounds .

Case Studies and Clinical Trials

-

Comparative Study in Burn Patients:

- A double-blinded study compared framycetin 1% cream to silver sulfadiazine in 40 patients with major burns (15% to 40% Total Body Surface Area or TBSA). The age group ranged from 10 to 50 years, with no co-morbid conditions.

- The bacterial load was quantitatively compared on days 4 and 7. There was no statistically significant difference in colony counts between the two groups.

- 64% of bacterial isolates were sensitive to framycetin. No nephrotoxicity or ototoxicity was observed with framycetin use .

-

Treatment of Chronic Nasopharyngitis:

- A study included 143 patients with exacerbation of CNP, who received endonasal therapy with framycetin solution in addition to conventional treatment with isotonic seawater solution. Some patients also received antihistamines and antiviral agents.

- The treatment group (n = 58) received only framycetin, while the control group (n = 85) received framycetin plus oral antihistamines and antivirals.

- Framycetin solution reduced the severity of clinical symptoms, and additional antiviral and antihistamine agents did not significantly affect the clinical course .

-

Efficacy in Acute Wounds:

- In an open-label, randomized, comparative, parallel-group, multi-center clinical study, a polyherbal formulation (AHPL/AYTOP/0113 cream) was compared to framycetin sulphate cream in patients with acute wounds.

- 47 subjects were assigned to the polyherbal cream group and 42 to the framycetin sulphate cream group.

- The polyherbal cream group showed significantly faster wound healing (7.77 days) compared to the framycetin sulphate cream group (9.87 days). The polyherbal cream also resulted in better outcomes regarding wound surface area, healing parameters, and pain reduction .

Spectrophotometric Analysis

作用机制

弗拉霉素通过与细菌30S核糖体亚基中特定的蛋白质和16S rRNA结合来发挥作用。这种结合会干扰靠近16S rRNA中核苷酸1400附近的解码位点,该位点与tRNA反密码子中的摆动碱基相互作用。 这种干扰会导致t-RNA的错误解读,使细菌无法合成对其生长至关重要的蛋白质 。

相似化合物的比较

Comparison with Similar Compounds

Framycetin is structurally and functionally related to other aminoglycosides and topical antimicrobial agents. Below is a detailed comparison based on efficacy, safety, and clinical applications:

Framycetin vs. Silver Sulphadiazine (SSD) in Burn Management

A 2008 pilot study compared 1% framycetin cream with SSD (the gold standard for burns). Key findings:

Framycetin vs. Other Aminoglycosides in COVID-19 Drug Repurposing

*SAM = S-adenosyl methionine (reference compound).

Framycetin vs. Mupirocin and Nadifloxacin in Skin Infections

A clinical study on bacterial skin infections reported:

| Parameter | Framycetin | Mupirocin | Nadifloxacin |

|---|---|---|---|

| Day 3 cure rate | 46.6% | 72.2% | 70.7% |

| Day 7 cure rate | 0.8% | 97.8% | 97.8% |

| Pain reduction | Significant but lower | Superior | Superior |

Framycetin vs. Polyherbal Formulations in Wound Healing

A 2023 trial compared framycetin sulfate with AHPL/AYTOP/0113 (polyherbal cream):

Framycetin vs. Silver Proteinate in Pediatric Adenoiditis

A study in children with adenoiditis found:

| Parameter | Framycetin | Silver Proteinate |

|---|---|---|

| Treatment efficacy | 85% improvement | 60% improvement |

| Patient compliance | High | Moderate |

Key Research Findings and Contradictions

- Antimicrobial Resistance : Prolonged framycetin use in pigs induced transient resistance in E. coli, which resolved 6–7 weeks post-treatment .

- Contradictory Efficacy : Framycetin showed variable performance across indications (e.g., superior to SSD in burns but inferior to mupirocin in skin infections ).

生物活性

Framycetin, an aminoglycoside antibiotic, is primarily known for its antibacterial properties, particularly against various strains of Gram-negative bacteria. This article delves into the biological activity of framycetin, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.

Framycetin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria, specifically targeting the 16S rRNA and ribosomal protein S12. This interaction disrupts the decoding process during protein synthesis, leading to misreading of mRNA and the production of nonfunctional or toxic peptides. Consequently, this action results in the breakdown of polysomes into nonfunctional monosomes, effectively inhibiting bacterial growth .

Antimicrobial Efficacy

Framycetin has been shown to be effective against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and particularly multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. In vitro studies have demonstrated significant antimicrobial activity against these pathogens:

- Against MRSA : Framycetin exhibited bactericidal effects at exposure times ranging from 4 to 24 hours, with a notable reduction in colony counts compared to control groups .

- Against Pseudomonas aeruginosa : The compound demonstrated effective inhibition at similar exposure times, although resistance patterns were noted, indicating a need for cautious application in clinical settings .

Case Study: Burn Treatment

A double-blinded comparative study evaluated framycetin's efficacy as a topical agent for major burns compared to silver sulfadiazine. The study involved 40 patients with burns covering 15% to 40% total body surface area (TBSA). Results indicated that framycetin was comparable to silver sulfadiazine in terms of bacterial load reduction over time. Notably, 64% of bacterial isolates were sensitive to framycetin, and no nephrotoxicity or ototoxicity was reported among the participants .

| Treatment Group | Day 4 Bacterial Load | Day 7 Bacterial Load | Sensitivity to Framycetin |

|---|---|---|---|

| Framycetin | Similar | Similar | 64% |

| Silver Sulfadiazine | Similar | Similar | Not specified |

Comparative Efficacy in Wound Healing

A study comparing framycetin sulfate cream with two polyherbal creams found that while framycetin was effective in promoting wound healing, it was outperformed by one of the herbal formulations. The healing time for wounds treated with framycetin averaged 21 days compared to 17 days for the more effective herbal cream . This suggests that while framycetin is beneficial for wound management, alternative treatments may offer superior outcomes.

Safety Profile

Framycetin is generally well-tolerated when applied topically. In clinical trials assessing its safety profile, no significant adverse effects were noted. For instance, a study involving endonasal therapy with framycetin reported no adverse drug reactions among participants receiving treatment for chronic nasopharyngitis . Additionally, routine kidney function tests indicated no nephrotoxic effects during its application in burn treatment settings .

常见问题

Q. How can systematic reviews address heterogeneity in framycetin trial designs for tropical ulcer infections?

- Apply PRISMA guidelines with PICOS criteria: Population (tropical ulcer patients), Intervention (framycetin topical), Comparators (e.g., mupirocin), Outcomes (healing rate), Study design (RCTs). Use GRADEpro to assess bias in open-label trials and perform meta-regression on dosing frequency confounders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。